molecular formula C33H52O5 B1631732 2,3-O-Isopropylidenyl euscaphic acid CAS No. 220880-90-0

2,3-O-Isopropylidenyl euscaphic acid

Cat. No.: B1631732
CAS No.: 220880-90-0
M. Wt: 528.8 g/mol
InChI Key: UKGZFGGRLJUNFM-LIOKCZDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-O-Isopropylidenyl euscaphic acid is a triterpenoid derived from the seeds of blackberry (Rubus fructicosus). It exhibits cytotoxic activity towards HL-60 human leukemia cells with an IC50 value of 72.8 μM . It also shows a good hepatoprotective effect, with an EC50 value of 88.36±3.25 uM in Hep G2 cells .


Molecular Structure Analysis

The molecular formula of this compound is C33H52O5, and its molecular weight is 528.76 .


Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 528.76 and a molecular formula of C33H52O5 .

Scientific Research Applications

Pharmacokinetics and Analytical Methods

Euscaphic acid, a triterpene acid, is prevalent in medicinal plants and exhibits various pharmacological activities. It's used as a quality control marker in medicinal plants. However, pharmacokinetic data are scarce. A study developed a sensitive LC-MS/MS method for measuring euscaphic acid in rat plasma, facilitating pharmacokinetic studies and understanding its pharmacological effects (Chen et al., 2014).

Protective Effects in Vascular Endothelial Cells

Euscaphic acid has been shown to protect vascular endothelial cells against hypoxia-induced apoptosis via the ERK1/2 signaling pathway. This provides a basis for further research on anti-hypoxic drugs derived from Potentilla anserina L (Shi et al., 2020).

Anticancer Properties

Euscaphic acid inhibits proliferation and promotes apoptosis in nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway. This demonstrates its potential in treating nasopharyngeal carcinoma (Dai et al., 2019).

Antioxidative and Anti-inflammatory Effects

A study found that euscaphic acid significantly enhanced activities of superoxide dismutase and catalase while reducing levels of malondialdehyde and inflammatory cytokines. It indicates potential as an anti-fatigue component in health functional foods due to its antioxidative and anti-inflammatory properties (Kim et al., 2022).

Hypoglycemic Effects

Euscaphic acid has been identified as a hypoglycemic natural product from Folium Eriobotryae, showing significant plasma glucose reduction in normoglycemic and alloxan-diabetic mice. This supports its use as an anti-diabetic component (Chen et al., 2008).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of 2,3-O-Isopropylidenyl euscaphic acid .

Future Directions

While 2,3-O-Isopropylidenyl euscaphic acid has shown cytotoxic activity towards HL-60 human leukemia cells and hepatoprotective effects, more research is needed to fully understand its potential therapeutic applications and mechanisms of action .

Mechanism of Action

Target of Action

2,3-O-Isopropylidenyl euscaphic acid is a triterpenoid compound derived from the seeds of blackberry (Rubus fructicosus). It exhibits cytotoxic activity towards HL-60 human leukemia cells . The primary target of this compound is the HL-60 human leukemia cells, which are a type of cancer cell.

Mode of Action

It is known that the compound exhibits cytotoxic activity, which means it is toxic to cells, particularly the hl-60 human leukemia cells . This suggests that the compound may interact with these cells in a way that inhibits their growth or induces cell death.

Result of Action

The primary result of the action of this compound is its cytotoxic effect on HL-60 human leukemia cells . This means that the compound is toxic to these cells, potentially inhibiting their growth or inducing cell death.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s solubility could affect its ability to reach its target cells . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

It is known to exhibit cytotoxic activity towards HL-60 human leukemia cells

Cellular Effects

2,3-O-Isopropylidenyl euscaphic acid shows good hepatoprotective effect, with an EC50 value of 88.36±3.25 uM in Hep G2 cells This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exhibit cytotoxic activity towards HL-60 human leukemia cells , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Properties

IUPAC Name

(1R,2S,5S,8R,9R,10S,14R,15R,17R,21S,23R)-9-hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O5/c1-19-12-15-33(26(34)35)17-16-30(7)20(24(33)32(19,9)36)10-11-23-29(6)18-21-25(38-28(4,5)37-21)27(2,3)22(29)13-14-31(23,30)8/h10,19,21-25,36H,11-18H2,1-9H3,(H,34,35)/t19-,21-,22+,23-,24-,25-,29+,30-,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGZFGGRLJUNFM-LIOKCZDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OC(O6)(C)C)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]6[C@H](C5(C)C)OC(O6)(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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